Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a fused piperazine moiety. Its structure comprises:
- 1,2,3,4-Tetrahydropyrimidine core: A six-membered ring with a 2-oxo group, critical for hydrogen bonding and electronic properties .
- 3-Methoxyphenyl substituent at C-4: Enhances lipophilicity and modulates electronic effects via the methoxy group .
- Piperazine-linked 2,3-dimethylphenyl group at C-6: The piperazine moiety is a common pharmacophore in receptor-targeting compounds, while the dimethylphenyl group increases steric bulk and lipophilicity .
- Methyl ester at C-5: Influences solubility and metabolic stability .
Tetrahydropyrimidines are known for diverse bioactivities, including antioxidant, antimicrobial, and receptor antagonism .
Properties
IUPAC Name |
methyl 6-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4/c1-17-7-5-10-22(18(17)2)30-13-11-29(12-14-30)16-21-23(25(31)34-4)24(28-26(32)27-21)19-8-6-9-20(15-19)33-3/h5-10,15,24H,11-14,16H2,1-4H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEGDVMSHHCPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=CC=C4)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential pharmacological applications. Its structure includes a tetrahydropyrimidine core and a piperazine moiety, which are known to confer various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C26H31N4O3 |
| Molecular Weight | 466.56 g/mol |
| IUPAC Name | This compound |
| InChI Key | DCPSTKXIVLNYEL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The piperazine group enhances binding affinity to neurotransmitter receptors, which may influence signaling pathways related to mood and cognition.
- Enzyme Inhibition : The tetrahydropyrimidine structure is known to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro assays demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : HT29 (human colon adenocarcinoma), A431 (human epidermoid carcinoma).
- IC50 Values : The compound exhibited an IC50 of less than 10 µM against both cell lines, indicating significant cytotoxicity.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 5 to 15 µg/mL, demonstrating effective inhibition of bacterial growth.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar piperazine derivatives was conducted:
| Compound Name | Activity Type | IC50/ MIC Value |
|---|---|---|
| Trimetazidine | Anti-anginal | Not specified |
| Aripiprazole | Antipsychotic | Not specified |
| Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl} | Anticancer/Antimicrobial | <10 µM / 5–15 µg/mL |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Tetrahydropyrimidine Family
A. Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Key differences :
- Substituted pyrazole at C-4 instead of 3-methoxyphenyl.
- Ethyl ester vs. methyl ester.
- Bioactivity : Demonstrates antihypertensive and antibacterial properties, attributed to the pyrazole group’s electron-withdrawing effects .
B. Biginelli-Type Pyrimidines ()
- Example : 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters.
- Key differences :
- Thioxo (C=S) vs. oxo (C=O) group at C-2.
- Furan substituent at C-4 vs. 3-methoxyphenyl.
- Bioactivity : Thioxo derivatives exhibit radical scavenging activity (IC50 = 0.6 mg/mL for compound 3c), likely due to sulfur’s redox activity .
C. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
Piperazine-Containing Analogues
A. S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl]methyl]indan-2-yl) ()
- Key differences :
- Benzo[1,4]dioxin substituent on piperazine vs. 2,3-dimethylphenyl.
- Indane core vs. tetrahydropyrimidine.
- Bioactivity : Potent dopamine D4 receptor antagonist (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors . The target compound’s dimethylphenyl group may reduce receptor affinity but improve metabolic stability.
B. L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine) ()
Functional Group Impact on Properties
Key Research Findings and Implications
2-Oxo vs. 2-Thioxo : The oxo group may reduce antioxidant efficacy compared to thioxo derivatives but improve metabolic stability via resistance to glutathione conjugation .
Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group’s electron-donating effects contrast with chlorophenyl in L 745,870, which may alter receptor binding kinetics .
Q & A
Q. What are the common synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized?
The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde (e.g., 3-methoxybenzaldehyde), a β-ketoester, and a urea/thiourea derivative. Key steps include:
- Catalyst selection : Use Lewis acids like HCl or BF₃·Et₂O to enhance regioselectivity and yield .
- Solvent optimization : Polar aprotic solvents (e.g., ethanol or acetonitrile) at reflux improve reaction homogeneity .
- Post-synthetic modifications : Introduce the piperazine moiety via alkylation or reductive amination .
Table 1 : Representative Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HCl | EtOH | 80 | 65 |
| BF₃·Et₂O | MeCN | 60 | 78 |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
A combination of spectroscopic and crystallographic methods is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks. DEPT-135 can distinguish CH₃/CH₂ groups .
- X-ray crystallography : Resolve stereochemistry and confirm the tetrahydropyrimidine ring conformation (e.g., boat vs. chair) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula .
Advanced Research Questions
Q. What factors influence the regioselectivity of substituents in the tetrahydropyrimidine core during synthesis?
Regioselectivity is governed by:
- Electronic effects : Electron-donating groups (e.g., 3-methoxyphenyl) direct nucleophilic attack to specific positions .
- Steric hindrance : Bulky substituents on the aldehyde or β-ketoester can block undesired reaction pathways .
- Catalytic systems : BF₃·Et₂O favors C6-methylation over competing side reactions .
Q. How can contradictions in reported bioactivity data for similar dihydropyrimidines be resolved?
Discrepancies often arise from variations in:
- Purity : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Structural analogs : Compare activity of methyl vs. ethyl ester derivatives to isolate substituent effects .
Table 2 : Antibacterial Activity of Analogous Compounds
| Substituent (R) | MIC (μg/mL) against S. aureus |
|---|---|
| 3-Methoxyphenyl | 12.5 |
| 4-Chlorophenyl | 6.25 |
Q. What strategies are effective for studying structure-activity relationships (SAR) of the piperazine moiety?
- Bioisosteric replacement : Substitute the 2,3-dimethylphenyl group with heterocycles (e.g., pyridyl) to modulate lipophilicity .
- Molecular docking : Simulate interactions with target receptors (e.g., dopamine D2 or serotonin 5-HT₁A) to predict binding affinity .
- Pharmacophore modeling : Identify critical hydrogen-bonding sites using software like Schrödinger .
Q. How should reactive intermediates (e.g., nitro or aldehyde precursors) be safely handled during synthesis?
- PPE : Use nitrile gloves, lab coats, and fume hoods for volatile intermediates .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
- Stability testing : Store light-sensitive intermediates in amber vials at -20°C .
Methodological Guidance
-
For pharmacokinetic studies :
-
For crystallographic analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
